![molecular formula C27H27BrN2O8S2 B13861371 N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a compound that is structurally related to vortioxetine, an antidepressant medication. Vortioxetine is known for its multimodal mechanism of action, primarily targeting the serotonin system. The compound N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is a deuterated form, which means it contains deuterium atoms, a stable isotope of hydrogen. This modification can be useful in various scientific studies, including pharmacokinetic and metabolic research.
Métodos De Preparación
The synthesis of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 involves several steps. One of the methods includes the reaction of 2,4-dimethylthiophenol with 2-bromoiodobenzene in the presence of a palladium catalyst and a phosphine ligand. This reaction forms a 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene intermediate. The intermediate is then further reacted to form the final compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity.
Análisis De Reacciones Químicas
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thioether form.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 has several scientific research applications:
Chemistry: It is used in studies involving the synthesis and reactivity of deuterated compounds.
Biology: The compound can be used in metabolic studies to track the fate of vortioxetine in biological systems.
Medicine: Research involving the pharmacokinetics and pharmacodynamics of vortioxetine can benefit from using the deuterated form to understand its behavior in the body.
Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug interactions and stability.
Mecanismo De Acción
The mechanism of action of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 is similar to that of vortioxetine. Vortioxetine acts as a serotonin modulator and stimulator (SMS), affecting multiple serotonin receptors and inhibiting the reuptake of serotonin. It acts as a serotonin reuptake inhibitor (SRI) and has partial agonist activity at the 5-HT1B receptor, agonist activity at the 5-HT1A receptor, and antagonist activity at the 5-HT3, 5-HT1D, and 5-HT7 receptors . This multimodal action helps in the treatment of major depressive disorder by modulating serotonin levels and receptor activity.
Comparación Con Compuestos Similares
N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 can be compared with other similar compounds, such as:
Vortioxetine: The non-deuterated form, which has similar pharmacological properties but may differ in metabolic stability and pharmacokinetics.
Other Serotonin Modulators: Compounds like vilazodone and trazodone, which also target serotonin receptors but have different receptor profiles and mechanisms of action.
The uniqueness of N’-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8 lies in its deuterated nature, which can provide advantages in scientific research, such as improved metabolic stability and the ability to trace the compound in biological systems.
Propiedades
Fórmula molecular |
C27H27BrN2O8S2 |
|---|---|
Peso molecular |
651.5 g/mol |
Nombre IUPAC |
[1-[3-carboxy-4-(3-hydroxy-6-oxoxanthen-9-yl)anilino]-3-methylsulfonylsulfanyl-1-oxopropan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C27H26N2O8S2.BrH/c1-29(2,3)22(14-38-39(4,35)36)26(32)28-15-5-8-18(21(11-15)27(33)34)25-19-9-6-16(30)12-23(19)37-24-13-17(31)7-10-20(24)25;/h5-13,22H,14H2,1-4H3,(H2-,28,30,31,32,33,34);1H |
Clave InChI |
MTSPFCJAYFFAKP-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C(CSS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



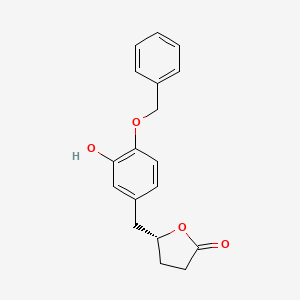
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]-4-nitroindole](/img/structure/B13861311.png)
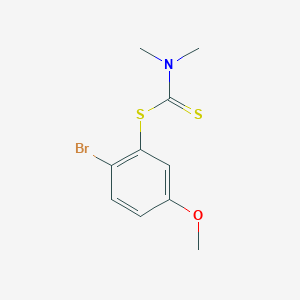
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)

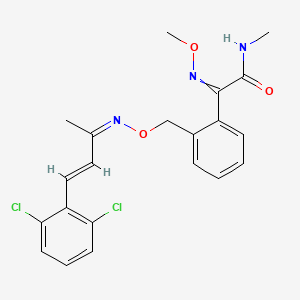
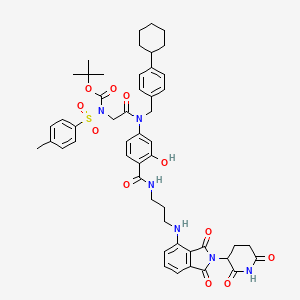
![4-Amino-3-[2-(dimethylamino)ethylamino]benzonitrile](/img/structure/B13861368.png)
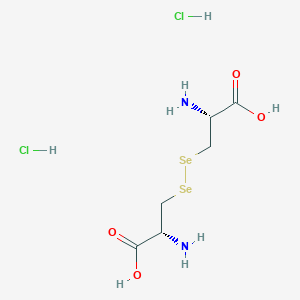
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
